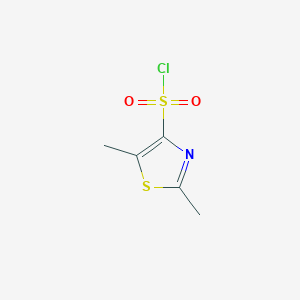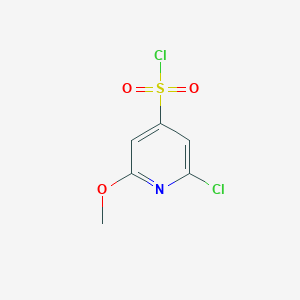
4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (4-Cl-DFP) is a fluorinated organic compound that belongs to the class of pyrazole carboxylic acids. It is a common intermediate in the synthesis of various drugs and pharmaceuticals, and has been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antinociceptive properties. It has also been found to have potential applications in the treatment of cancer, diabetes, and other diseases. Additionally, 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid has been found to be a useful tool in the study of enzyme inhibition, enzyme kinetics, and drug-target interactions.
Mecanismo De Acción
The exact mechanism of action of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. Additionally, 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid has been found to act as an agonist at the kappa-opioid receptor, which is thought to be involved in the analgesic and antinociceptive effects of the compound.
Biochemical and Physiological Effects
4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid has been found to have a wide range of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation, reduce pain, and reduce convulsions. Additionally, it has been found to have a protective effect against oxidative stress, reduce blood glucose levels, and reduce the risk of cardiovascular disease.
Advantages and Limitations for Laboratory Experiments
4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is a relatively safe and non-toxic compound, making it suitable for use in laboratory experiments. Additionally, its synthesis method is highly efficient, with yields of up to 97% reported. However, the compound is relatively unstable, and can degrade rapidly in the presence of light and heat.
Direcciones Futuras
The potential applications of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid are vast and varied. Further research is needed to fully understand its mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, further research is needed to explore the potential of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid as a drug-target interaction tool and to assess its efficacy in the treatment of various medical conditions. Finally, further research is needed to develop more efficient and cost-effective synthesis methods for the compound.
Propiedades
IUPAC Name |
4-chloro-1-(difluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2O2/c6-2-1-10(5(7)8)9-3(2)4(11)12/h1,5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHLWLUPTLVMPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1C(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425980.png)
![Pyrido[3,4-B]pyrazin-5-amine](/img/structure/B1425982.png)








